5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione typically involves the condensation of 4-diethylaminobenzaldehyde with a suitable dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In studies involving enzyme interactions and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The pathways involved may include signal transduction mechanisms and alterations in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Dimethylaminobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-(2,4-Dinitro-benzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 2,2-Dimethyl-5-(4-nitro-benzylidene)-1,3-dioxane-4,6-dione
Uniqueness
5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione is unique due to its specific diethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of new materials and in catalysis .
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-[[4-(diethylamino)phenyl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C21H21NO4/c1-3-22(4-2)17-12-10-15(11-13-17)14-18-19(23)25-21(26-20(18)24)16-8-6-5-7-9-16/h5-14,21H,3-4H2,1-2H3 |
InChI Key |
CNZUTRVJLWJFON-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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